4-(Naphthalen-2-yl)thiazole-2-carbaldehyde 4-(Naphthalen-2-yl)thiazole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 383140-93-0
VCID: VC6709402
InChI: InChI=1S/C14H9NOS/c16-8-14-15-13(9-17-14)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H
SMILES: C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)C=O
Molecular Formula: C14H9NOS
Molecular Weight: 239.29

4-(Naphthalen-2-yl)thiazole-2-carbaldehyde

CAS No.: 383140-93-0

Cat. No.: VC6709402

Molecular Formula: C14H9NOS

Molecular Weight: 239.29

* For research use only. Not for human or veterinary use.

4-(Naphthalen-2-yl)thiazole-2-carbaldehyde - 383140-93-0

Specification

CAS No. 383140-93-0
Molecular Formula C14H9NOS
Molecular Weight 239.29
IUPAC Name 4-naphthalen-2-yl-1,3-thiazole-2-carbaldehyde
Standard InChI InChI=1S/C14H9NOS/c16-8-14-15-13(9-17-14)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H
Standard InChI Key WSHIFWGDBKTJFQ-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)C=O

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 4-(naphthalen-2-yl)thiazole-2-carbaldehyde (C₁₄H₉NOS, molecular weight: 239.29 g/mol) combines a planar thiazole ring with a bulky naphthalene moiety. Key features include:

  • Thiazole core: A five-membered aromatic ring containing nitrogen and sulfur atoms, which enhances electronic delocalization and facilitates interactions with biological targets .

  • Naphthalen-2-yl substituent: A fused bicyclic aromatic system that increases lipophilicity, potentially improving membrane permeability in biological systems.

  • Aldehyde group: A reactive site at the 2-position, enabling further chemical modifications such as condensation or reduction reactions.

The compound’s logP (octanol-water partition coefficient) is estimated at 3.2, indicating moderate hydrophobicity suitable for traversing lipid bilayers. Its UV-Vis spectrum shows absorption maxima near 280 nm and 320 nm, typical for conjugated aromatic systems .

Synthesis and Derivatives

Synthetic Routes

The synthesis of 4-(naphthalen-2-yl)thiazole-2-carbaldehyde typically involves:

  • Nucleophilic substitution: Reaction of 2-aminothiazole with 2-bromonaphthalene under basic conditions (e.g., K₂CO₃ in DMSO).

  • Oxidation: Conversion of a hydroxymethyl intermediate to the aldehyde using oxidizing agents like pyridinium chlorochromate (PCC).

A representative reaction pathway is:

2-Aminothiazole+2-BromonaphthaleneDMSOK2CO34-(Naphthalen-2-yl)thiazole-2-methanolCH2Cl2PCC4-(Naphthalen-2-yl)thiazole-2-carbaldehyde\text{2-Aminothiazole} + \text{2-Bromonaphthalene} \xrightarrow[\text{DMSO}]{\text{K}_2\text{CO}_3} \text{4-(Naphthalen-2-yl)thiazole-2-methanol} \xrightarrow[\text{CH}_2\text{Cl}_2]{\text{PCC}} \text{4-(Naphthalen-2-yl)thiazole-2-carbaldehyde}

Structural Derivatives

Modifications to the core structure have been explored to enhance bioactivity:

  • Aldehyde reduction: Produces 4-(naphthalen-2-yl)thiazole-2-methanol, a less reactive analog.

  • Schiff base formation: Condensation with primary amines yields imine derivatives, which exhibit improved antimicrobial properties .

Biological Activity and Mechanisms

Thiazole derivatives are renowned for their broad-spectrum biological activities. While direct data on 4-(naphthalen-2-yl)thiazole-2-carbaldehyde are scarce, the following insights are drawn from structurally analogous compounds:

CompoundCell LineIC₅₀ (µM)Mechanism of Action
Thiazole derivative 12a MCF-7 (Breast cancer)1.19Topoisomerase II inhibition
Thiazole derivative 9b HepG2 (Liver cancer)2.94Apoptosis induction

Antimicrobial Activity

Thiazoles with electron-withdrawing groups (e.g., aldehydes) disrupt microbial cell membranes. For instance, derivatives bearing nitro groups showed MIC values as low as 0.5 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Anti-inflammatory Effects

The aldehyde group may inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis. In vitro assays on similar compounds revealed COX-2 inhibition rates exceeding 70% at 10 µM concentrations .

Comparative Analysis with Analogues

Table 2: Structural and Functional Comparison of Thiazole Derivatives

CompoundSubstituentsKey Biological Activity
4-(Naphthalen-2-yl)thiazole-2-carbaldehydeNaphthalen-2-yl, aldehydePotential anticancer agent
Thiazole derivative 12a Triazole, methylBroad-spectrum cytotoxicity
Thiazole derivative 9b Thiadiazole, acetylHepatocellular carcinoma targeting

The unique positioning of the naphthalene and aldehyde groups in 4-(naphthalen-2-yl)thiazole-2-carbaldehyde may confer superior pharmacokinetic properties compared to simpler thiazoles.

Challenges and Future Directions

Despite its promise, several hurdles must be addressed:

  • Synthetic scalability: Current methods require optimization for industrial production.

  • Pharmacokinetic profiling: Absence of in vivo toxicity and absorption-distribution-metabolism-excretion (ADME) data limits clinical translation.

Future studies should prioritize:

  • Structure-activity relationship (SAR) studies to identify critical functional groups.

  • In vivo efficacy trials using xenograft models.

  • Computational modeling to predict off-target interactions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator